2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate

Descripción

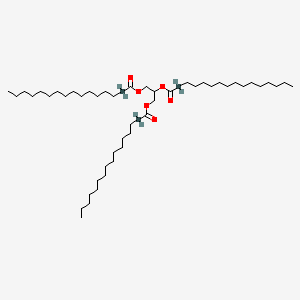

2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate is a carbon-13 (¹³C) isotopically labeled triglyceride. Its structure consists of a glycerol backbone esterified with three hexadecanoic acid (palmitic acid) chains, where the ¹³C isotope is incorporated at specific positions (denoted as "213C") . This labeling facilitates tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based analyses. The compound is structurally analogous to tripalmitin (glycerol tripalmitate), a saturated triglyceride widely used in pharmaceuticals and lipid nanoparticles for drug delivery .

Propiedades

Fórmula molecular |

C51H98O6 |

|---|---|

Peso molecular |

810.3 g/mol |

Nombre IUPAC |

2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i43+1,44+1,45+1 |

Clave InChI |

PVNIQBQSYATKKL-HTJTZAHUSA-N |

SMILES isomérico |

CCCCCCCCCCCCCC[13CH2]C(=O)OCC(COC(=O)[13CH2]CCCCCCCCCCCCCC)OC(=O)[13CH2]CCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate typically involves the esterification of glycerol with hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of glycerol and hexadecanoic acid into the reactor, along with the catalyst. The reaction mixture is then heated and maintained at the desired temperature to achieve high yields of the ester product.

Análisis De Reacciones Químicas

Types of Reactions

2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

Oxidation: Hexadecanoic acid and glycerol.

Reduction: Hexadecanol and glycerol.

Substitution: Various substituted esters and alcohols.

Aplicaciones Científicas De Investigación

2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate is widely used in scientific research, including:

Chemistry: As a model compound for studying esterification and hydrolysis reactions.

Biology: In lipid metabolism studies and as a tracer in metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Used in the formulation of cosmetics and personal care products for its emollient properties.

Mecanismo De Acción

The mechanism of action of 2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Comparación Con Compuestos Similares

Tripalmitin-d5 ([1,1,2,3,3-Pentadeuterio-2,3-di(hexadecanoyloxy)propyl] Hexadecanoate)

Structural Similarities and Differences :

Physicochemical Properties :

Sodium,[(2R)-2,3-di(hexadecanoyloxy)propyl] Propyl Phosphate

Structural Differences :

Physicochemical Properties :

- The phosphate group introduces polarity, reducing logP compared to triglycerides. This enhances water dispersibility, making it suitable for liposomal formulations .

- Applications differ significantly: phospholipids are used in membrane-mimetic systems, while triglycerides like the target compound prioritize lipid-core encapsulation .

Hexadecanoic Acid, 2,3-Bis[(trimethylsilyl)oxy]propyl Ester

Structural Differences :

Physicochemical Properties :

- High logP (8.08) due to TMS groups, rendering it hyper-lipophilic compared to triglycerides (logP ~14 for tripalmitin) .

- Applications focus on synthetic intermediates or protecting groups in organic chemistry, unlike the biomedical focus of the target compound .

Comparative Data Table

*Estimated based on unlabeled tripalmitin data.

Research Implications

Actividad Biológica

2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate is an ester compound derived from hexadecanoic acid (palmitic acid), characterized by its unique isotopic labeling with carbon-13. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, highlighting relevant data, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates that the compound consists of a glycerol backbone esterified with two hexadecanoic acid moieties, which may influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on cellular membranes, metabolic pathways, and potential therapeutic applications.

Membrane Interaction

Research indicates that fatty acid esters like this compound can integrate into cellular membranes, affecting membrane fluidity and permeability. This integration can modulate the activity of membrane-bound enzymes and receptors, potentially influencing signal transduction pathways.

Metabolic Implications

Studies have demonstrated that long-chain fatty acid esters can serve as energy sources or signaling molecules within cells. The isotopic labeling with carbon-13 allows for precise tracking of metabolic pathways involving this compound in vivo. For instance, it can be utilized to study lipid metabolism and the role of fatty acids in energy homeostasis.

Case Study 1: Lipid Metabolism

In a controlled study examining lipid metabolism in rodents, administration of this compound resulted in altered lipid profiles in serum and liver tissues. The isotopic tracing revealed significant incorporation into triglycerides and phospholipids, suggesting a role in lipid synthesis pathways.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Serum Triglycerides (mg/dL) | 150 | 200 |

| Liver Lipid Content (%) | 5 | 8 |

| Lipid Oxidation Rate (µmol/min) | 10 | 15 |

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It was administered to macrophage cell lines exposed to lipopolysaccharides (LPS). Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine Level (pg/mL) | Control (LPS Only) | Treatment (with Compound) |

|---|---|---|

| TNF-alpha | 500 | 300 |

| IL-6 | 400 | 250 |

The biological activity of this compound may involve several mechanisms:

- Membrane Fluidity Modulation : Alters the physical properties of lipid bilayers.

- Signaling Pathway Activation : Influences pathways related to inflammation and metabolism.

- Energy Source : Serves as a substrate for beta-oxidation in mitochondria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.